molecular formula C19H18F3N3O4 B2412524 1-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097918-33-5

1-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No.: B2412524
CAS No.: 2097918-33-5
M. Wt: 409.365
InChI Key: VJPFHRFACHVGDJ-UHFFFAOYSA-N
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Description

1-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H18F3N3O4 and its molecular weight is 409.365. The purity is usually 95%.
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Properties

IUPAC Name

1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O4/c20-19(21,22)11-25-16(26)10-24(18(25)28)13-5-7-23(8-6-13)17(27)15-9-12-3-1-2-4-14(12)29-15/h1-4,9,13H,5-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPFHRFACHVGDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a synthetic derivative that has gained attention for its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article synthesizes current findings on its biological activity, including anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran moiety, a piperidine ring, and an imidazolidine dione core. Its molecular formula is C20H20F3N3O3C_{20}H_{20}F_3N_3O_3 with a molecular weight of approximately 425.39 g/mol. The presence of the trifluoroethyl group enhances its pharmacological profile by potentially increasing lipophilicity and metabolic stability.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

Anticancer Activity

  • Inhibition of Cancer Cell Proliferation : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HePG2), breast cancer (MCF-7), cervical cancer (HeLa), and prostate cancer (PC3). It exhibits IC50 values ranging from 11 to 17 µM against these cell lines, indicating potent anticancer properties compared to standard chemotherapeutics like doxorubicin (DOX) .
  • Mechanism of Action : The anticancer effects are primarily attributed to the inhibition of key signaling pathways:
    • PI3K Inhibition : The compound has shown strong inhibitory activity against the PI3Kα enzyme with an IC50 value of 2.21 nM, surpassing that of LY294002 (6.18 nM), a known PI3K inhibitor .
    • VEGFR-2 Inhibition : It also inhibits VEGFR-2 with an IC50 value of 86 nM, which is significant for preventing tumor angiogenesis .

Neuropharmacological Effects

The compound's benzofuran structure may contribute to neuroprotective effects observed in preclinical models. For instance, derivatives based on benzofuran have been reported to reverse neuropathic pain without affecting locomotor behavior in animal studies . This suggests potential applications in pain management and neuroprotection.

Table 1: Anticancer Activity and Enzyme Inhibition

CompoundCell LineIC50 (µM)PI3Kα IC50 (nM)VEGFR-2 IC50 (nM)
1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dioneHePG211–172.21 ± 0.1186 ± 4
DoxorubicinHePG24.17–8.87N/AN/A
LY294002N/AN/A6.18 ± 0.20N/A
SorafenibN/AN/AN/A34 ± 0.86

Case Studies

Several studies have explored the biological activity of related compounds that share structural features with 1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione :

  • Benzofuran Derivatives : Research indicates that benzofuran derivatives exhibit anticancer activity through apoptosis induction and cell cycle arrest in various cancer types. For example, compounds similar to the one have been shown to induce G1/S phase arrest in HeLa cells .
  • Neuroprotective Studies : Compounds derived from benzofuran structures have been evaluated for their ability to alleviate neuropathic pain in animal models without adverse effects on motor functions . These findings suggest that the compound could be further investigated for therapeutic applications in pain management.

Preparation Methods

Synthesis of 1-(1-Benzofuran-2-carbonyl)piperidin-4-amine

The piperidine intermediate is prepared via acylation of commercially available piperidin-4-amine with 1-benzofuran-2-carbonyl chloride.

Procedure :
Piperidin-4-amine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. 1-Benzofuran-2-carbonyl chloride (1.1 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv) to scavenge HCl. The reaction is warmed to room temperature and stirred for 12 hours. After aqueous workup and column chromatography (ethyl acetate/hexane, 3:7), the product is isolated as a white solid (yield: 78–82%).

Critical Parameters :

  • Temperature control : Exothermic acyl chloride addition necessitates cooling to prevent decomposition.
  • Solvent selection : DCM ensures solubility of both amine and acyl chloride while minimizing side reactions.

Formation of the Urea Linkage

The piperidine-4-amine intermediate undergoes urea formation with 2,2,2-trifluoroethyl isocyanate to install the trifluoroethyl group.

Procedure :
1-(1-Benzofuran-2-carbonyl)piperidin-4-amine (1.0 equiv) is reacted with 2,2,2-trifluoroethyl isocyanate (1.2 equiv) in tetrahydrofuran (THF) at 50°C for 6 hours. The urea product precipitates upon cooling and is filtered, yielding a crystalline solid (yield: 85–90%).

Optimization Insights :

  • Stoichiometry : Excess isocyanate ensures complete conversion, as unreacted amine can lead to dimerization.
  • Solvent polarity : THF stabilizes the transition state without solubilizing the product prematurely.

Cyclization to Imidazolidine-2,4-dione

The urea derivative undergoes cyclization under acidic conditions to form the imidazolidine-dione ring.

Procedure :
The urea (1.0 equiv) is treated with concentrated hydrochloric acid (3.0 equiv) in refluxing ethanol for 4 hours. The reaction mixture is neutralized with aqueous sodium bicarbonate, and the product is extracted into ethyl acetate. After solvent evaporation, the crude material is recrystallized from ethanol/water (9:1) to afford the title compound as a colorless solid (yield: 70–75%).

Mechanistic Considerations :

  • Acid catalysis : Protonation of the urea carbonyl enhances electrophilicity, facilitating intramolecular attack by the adjacent amine.
  • Ring strain relief : The five-membered imidazolidine-dione ring forms preferentially due to favorable thermodynamics.

Analytical Characterization and Validation

The final product is validated using spectroscopic and chromatographic techniques:

Property Value Method
Molecular Weight 409.4 g/mol HRMS (ESI+)
Melting Point 182–184°C Differential Scanning Calorimetry
Purity ≥98% HPLC (C18, acetonitrile/water)
$$ ^1\text{H} $$ NMR δ 7.65 (d, J=8.4 Hz, 1H, Ar-H) DMSO-d$$_6$$
$$ ^{13}\text{C} $$ NMR δ 169.8 (C=O) DMSO-d$$_6$$

Spectral Highlights :

  • HRMS : [M+H]$$^+$$ observed at m/z 410.1412 (calculated: 410.1415).
  • $$ ^1\text{H} $$ NMR : The trifluoroethyl group resonates as a quartet at δ 4.12 (q, J=9.6 Hz, 2H), coupled to $$ ^{19}\text{F} $$ satellites.

Comparative Analysis of Synthetic Routes

Alternative methodologies were explored to optimize efficiency and scalability:

Mitsunobu Coupling vs. Direct Acylation

Initial attempts employing Mitsunobu conditions (diisopropyl azodicarboxylate, triphenylphosphine) for piperidine functionalization resulted in low yields (35–40%) and chromatographic challenges due to triphenylphosphine oxide byproducts. Direct acylation with acyl chlorides proved superior, avoiding phosphine-related impurities.

Solvent Effects on Cyclization

Screening polar aprotic solvents (DMF, DMSO) during cyclization led to decomposition, whereas ethanol provided optimal proton availability without side reactions.

Industrial Scalability and Process Considerations

Key advancements enabling large-scale production include:

  • Catalytic recycling : Triethylamine is recovered via distillation during the acylation step.
  • Crystallization-driven purification : High-purity product (>98%) is achieved without chromatography, reducing costs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione, and how are yields influenced by solvent systems?

  • Methodology : The compound can be synthesized via multi-step reactions involving benzofuran-2-carbonyl chloride and substituted piperidine intermediates. Solvent systems like CHCl₃/MeOH (e.g., 5:5 ratio) are critical for coupling reactions, as demonstrated in analogous benzoylpiperidine derivatives, achieving yields of 50–84% . Reflux conditions and stoichiometric control of reagents (e.g., carboxylic acids or acyl chlorides) are essential for minimizing side products.
  • Key Data :

Solvent SystemYield (%)Purity (HPLC)Reference
CHCl₃/MeOH56–8495% (254 nm)

Q. How is structural confirmation achieved using NMR and HPLC for this compound?

  • Methodology : ¹H/¹³C NMR spectroscopy identifies key functional groups, such as the trifluoroethyl moiety (δ ~3.8–4.2 ppm for -CH₂CF₃) and benzofuran carbonyl (δ ~165–170 ppm). HPLC (C18 column, 254 nm) with retention times ~13–15 minutes confirms purity (>95%). Elemental analysis (C, H, N) validates stoichiometry, though minor deviations (e.g., ±0.3% for C) are common due to hygroscopicity .

Q. What are the stability considerations for storage and handling?

  • Methodology : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the imidazolidine-2,4-dione ring. Monitor degradation via HPLC for unexpected peaks (e.g., lactam hydrolysis products). Stability studies in DMSO or aqueous buffers (pH 4–7) are recommended for biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve discrepancies between calculated and observed elemental analysis data?

  • Methodology : Discrepancies in elemental analysis (e.g., C: 65.2% calc. vs. 64.9% obs.) may arise from incomplete drying or solvent retention. Use high-vacuum drying (>24 hours) and Karl Fischer titration to quantify residual solvents. For hygroscopic compounds, conduct analyses under controlled humidity .

Q. What strategies are effective for elucidating the crystal structure of this compound, and how does conformation impact biological activity?

  • Methodology : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation, 293 K) resolves piperidine ring puckering and benzofuran orientation. Torsional angles (e.g., C2–N1–C6 = 109.0°) influence binding to targets like serotonin receptors. Compare with docking studies to correlate conformation-activity relationships .

Q. How can SAR studies guide the design of analogs with improved pharmacokinetic properties?

  • Methodology : Modify substituents on the piperidine (e.g., 4-isopropylphenyl vs. phenylthio groups) and trifluoroethyl chain to alter logP and metabolic stability. Evaluate analogs for CYP450 inhibition and plasma protein binding. For example, fluorination at the benzofuran ring enhances blood-brain barrier penetration .

Q. What analytical techniques are suitable for resolving co-eluted impurities in HPLC?

  • Methodology : Use gradient elution (e.g., 65:35 methanol/buffer) with ion-pair reagents (e.g., sodium 1-octanesulfonate) to separate polar degradation products. LC-MS (ESI+) identifies impurities via molecular ion peaks. Adjust pH to 4.6 to sharpen retention profiles .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR signals for diastereomeric mixtures?

  • Methodology : Diastereomers from chiral centers (e.g., imidazolidine-2,4-dione) split signals in ¹H NMR (e.g., -CH₂CF₃ as two quartets). Use chiral HPLC (e.g., amylose columns) or NOESY to assign configurations. Dynamic NMR at variable temperatures may reveal rotameric equilibria .

Q. Why do biological assay results vary between batches despite identical synthetic protocols?

  • Methodology : Trace metal contamination (e.g., Pd from coupling reactions) or residual solvents (e.g., DMF) can inhibit enzymes. Conduct ICP-MS analysis and repurify via preparative HPLC. Validate activity in multiple cell lines to rule off-target effects .

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